(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
CAS No.: 848821-76-1
Cat. No.: VC6629652
Molecular Formula: C21H15F12NO
Molecular Weight: 525.338
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848821-76-1 |
|---|---|
| Molecular Formula | C21H15F12NO |
| Molecular Weight | 525.338 |
| IUPAC Name | bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methanol |
| Standard InChI | InChI=1S/C21H15F12NO/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(35,16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33/h4-9,16,34-35H,1-3H2/t16-/m0/s1 |
| Standard InChI Key | ITXPGQOGEYWAKW-INIZCTEOSA-N |
| SMILES | C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol belongs to the class of fluorinated pyrrolidine derivatives. The compound’s IUPAC name, bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methanol, reflects its three-dimensional arrangement: a central methanol group bridges a pyrrolidine ring and two aromatic rings substituted with trifluoromethyl groups at the 3 and 5 positions . The (S)-configuration at the pyrrolidine carbon introduces chirality, a critical feature for its role in enantioselective reactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 848821-76-1 | |
| Molecular Formula | C₂₁H₁₅F₁₂NO | |
| Molecular Weight | 525.3 g/mol | |
| IUPAC Name | bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methanol | |
| SMILES Notation | C1CC@HC(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O |
Spectroscopic and Physicochemical Properties
The compound’s ¹H and ¹³C NMR spectra would likely show distinct signals for the pyrrolidine protons (δ 1.5–3.5 ppm), aromatic protons (δ 7.0–8.0 ppm), and the hydroxyl group (δ 2.0–5.0 ppm, depending on solvent) . Its logP value, estimated computationally, suggests high lipophilicity due to the trifluoromethyl groups, which may influence solubility in organic solvents like dichloromethane or tetrahydrofuran.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol involves multi-step organic reactions:
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Introduction of Trifluoromethyl Groups: Copper-mediated trifluoromethylation of iodobenzene derivatives yields 3,5-bis(trifluoromethyl)phenyl intermediates.
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Coupling with Pyrrolidine: A Grignard or organozinc reagent facilitates the addition of the aryl groups to a pyrrolidine-methanol precursor.
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Chiral Resolution: Chromatographic or crystallographic methods isolate the (S)-enantiomer from racemic mixtures.
Table 2: Representative Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Trifluoromethylation | CF₃I, CuI, DMF | 60–70 |
| 2 | Nucleophilic Addition | ArMgBr, THF, −78°C | 45–55 |
| 3 | Chiral Separation | Chiral HPLC (Cellulose column) | >99% ee |
Industrial-Scale Production Challenges
Scalability is hindered by the high cost of trifluoromethylation reagents and the need for stringent stereochemical control. Recent advances in flow chemistry have improved yields by optimizing reaction kinetics and minimizing byproducts.
Applications in Research and Industry
Asymmetric Catalysis
The compound serves as a chiral ligand in transition-metal-catalyzed reactions. For example, its coordination to palladium enhances enantioselectivity in Suzuki-Miyaura cross-couplings, achieving >90% ee in aryl-aryl bond formations.
Materials Science
The trifluoromethyl groups impart thermal stability and hydrophobicity, making the compound a candidate for surface coatings in microelectronics. Preliminary studies suggest its utility in self-assembled monolayers (SAMs) on gold surfaces.
| Hazard Type | Precautionary Measure |
|---|---|
| Inhalation | Use local exhaust ventilation |
| Skin Contact | Wear chemical-resistant gloves |
| Environmental Release | Contain spills with inert absorbents |
Regulatory and Environmental Considerations
Environmental Impact
Trifluoromethyl groups resist biodegradation, posing long-term ecological risks. Advanced oxidation processes (AOPs) using UV/H₂O₂ have shown promise in degrading similar fluorinated compounds in wastewater.
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